BenchChemオンラインストアへようこそ!

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Medicinal Chemistry TRPV1 Antagonist Structure–Activity Relationship

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea (CAS 1203074-82-1, molecular formula C₂₄H₂₃N₃O₂, molecular weight 385.5 g/mol) is a synthetic, small-molecule urea derivative. Its structure embeds a 1-benzoyl-1,2,3,4-tetrahydroquinoline core and a meta-tolyl (3-methylphenyl) urea side chain at the 7-position, placing it within a broader class of tetrahydro-quinolinyl urea compounds.

Molecular Formula C24H23N3O2
Molecular Weight 385.467
CAS No. 1203074-82-1
Cat. No. B2423459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea
CAS1203074-82-1
Molecular FormulaC24H23N3O2
Molecular Weight385.467
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C24H23N3O2/c1-17-7-5-11-20(15-17)25-24(29)26-21-13-12-18-10-6-14-27(22(18)16-21)23(28)19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H2,25,26,29)
InChIKeyJJRCDNUSKMMQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea (CAS 1203074-82-1): Procurement-Relevant Identity and Structural Classification


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea (CAS 1203074-82-1, molecular formula C₂₄H₂₃N₃O₂, molecular weight 385.5 g/mol) is a synthetic, small-molecule urea derivative . Its structure embeds a 1-benzoyl-1,2,3,4-tetrahydroquinoline core and a meta-tolyl (3-methylphenyl) urea side chain at the 7-position, placing it within a broader class of tetrahydro-quinolinyl urea compounds. This scaffold has been claimed in the patent literature as possessing vanilloid receptor (VR1/TRPV1) antagonistic activity, with therapeutic indications spanning urological disorders and chronic pain [1]. The compound is currently supplied exclusively for Research Use Only (RUO) by a limited number of specialty chemical vendors, and no published primary research article reporting its biological activity was identified at the time of this analysis.

Why 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea Cannot Be Generically Substituted: Structural Determinants of Selectivity


Within the tetrahydro-quinolinyl urea chemotype, three structural variables create divergent biological profiles: (i) the substituent on the tetrahydroquinoline nitrogen (R₂), (ii) the position of the urea attachment on the bicyclic ring (e.g., 6‑ vs. 7‑ vs. 8‑position), and (iii) the aryl substitution on the distal urea nitrogen (R₁) [1]. Published structure–activity relationship (SAR) data on the closest published analogs—the chroman and tetrahydroquinoline urea series from Abbott Laboratories—demonstrate that shifting the aryl substituent from the 7‑ to the 6‑position can cause a >10‑fold loss in TRPV1 potency [1]. The specific combination of an N‑benzoyl group (R₂ = benzoyl) and a 7‑linked m‑tolyl urea (R₁ = 3‑CH₃‑phenyl) in CAS 1203074‑82‑1 is unique among catalogued analogs. Substituting a generic in‑class compound such as the benzyl analog (CAS 1203185‑18‑5) or the 6‑position regioisomer (CAS 1203036‑47‑8) would alter both the hydrogen‑bonding capacity and the conformational rigidity of the molecule, making target engagement and selectivity profile non‑interchangeable without experimental validation [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea: Comparator Landscape Analysis


Structural Uniqueness vs. Phenylsulfonyl and Methoxyacetyl N‑Substituted Analogs

CAS 1203074‑82‑1 is the sole catalogued analog bearing an N‑benzoyl substituent on the tetrahydroquinoline core combined with a 7‑position m‑tolyl urea. The closest commercially available comparators differ in a single, functionally significant substituent . The phenylsulfonyl analog (CAS 1203263‑92‑6) replaces the benzoyl carbonyl with a sulfonyl group, which alters the electron‑withdrawing character and the geometry of the N‑substituent. The methoxyacetyl analog (CAS 1203230‑64‑1) introduces a flexible, hydrogen‑bond‑accepting ether chain, reducing aromatic π‑stacking potential relative to the benzoyl phenyl ring. No published head‑to‑head biological comparison exists for these three compounds.

Medicinal Chemistry TRPV1 Antagonist Structure–Activity Relationship

Regioisomeric Differentiation: 7‑Position Urea vs. 6‑Position and 2‑Methoxyphenyl Analogs

In the tetrahydroquinoline urea series, published SAR from Abbott Laboratories demonstrates that the position of the urea attachment on the bicyclic scaffold is a primary driver of in vitro TRPV1 potency [1]. Compounds bearing the urea at the 7‑ or 8‑position achieved the highest potency in a human TRPV1 Ca²⁺ influx assay, whereas shifting the substituent to the 6‑position resulted in a substantial decrease in activity (exemplified by compound 11e: 7‑tBu, IC₅₀ = 47 nM vs. compound 11d: 6‑tBu, IC₅₀ = 115 nM, a 2.4‑fold loss) [1]. CAS 1203074‑82‑1 possesses the urea at the 7‑position, the favored regioisomeric position per this SAR. In contrast, the closely catalogued analog 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2‑methoxyphenyl)urea (CAS 1203036‑47‑8) replaces the m‑tolyl group with an ortho‑methoxy substituent, which would alter both the dihedral angle of the urea and the hydrogen‑bonding donor/acceptor capacity .

TRPV1 Pharmacology Regiochemistry Pain Research

Distinction from Benzyl and Phenethyl N‑Substituted Analogs in Patent and Literature Context

The Abbott tetrahydroquinoline urea series demonstrated that large, lipophilic N‑substituents such as benzyl (compound 11j, R₂ = benzyl) conferred high TRPV1 potency but also strongly inhibited CYP3A4 (94% inhibition at 10 µM), a significant liability for oral drug development. Replacing benzyl with a smaller methyl group (compound 11k, R₂ = methyl) reduced CYP3A4 inhibition to 93% but maintained only modest TRPV1 potency [1]. CAS 1203074‑82‑1 features an N‑benzoyl substituent, which is structurally distinct from both benzyl (methylene linker) and alkyl substituents. The benzoyl group introduces an sp² carbonyl carbon that may reduce CYP3A4 binding compared to the flexible, lipophilic benzyl group, while potentially preserving aromatic interactions at the target binding site. The commercially available benzyl analog, 3-(1‑Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1‑benzylurea (CAS 1203185‑18‑5), is the closest published comparator by scaffold, differing only in the distal urea substituent .

CYP3A4 Inhibition Kinase Inhibition Medicinal Chemistry

NF-κB Pathway Context: N‑Benzoyl Tetrahydroquinoline Scaffold Activity Differentiation

A series of 1,2,3,4‑tetrahydroquinoline derivatives bearing N‑alkanoyl, N‑benzoyl, or N‑chlorobenzoyl substituents were designed, synthesized, and evaluated for NF‑κB transcriptional inhibition [1]. The lead compound from this series, ELC‑D‑2, inhibited LPS‑induced pro‑inflammatory mediators (IL‑6, TNF‑α, nitric oxide) in BV2 microglial cells in a concentration‑dependent manner without significant cytotoxicity. While ELC‑D‑2 is structurally related to the N‑benzoyl tetrahydroquinoline core of CAS 1203074‑82‑1, it lacks the urea functionality, making CAS 1203074‑82‑1 a unique hybrid scaffold that merges the NF‑κB‑active N‑benzoyl tetrahydroquinoline motif with the TRPV1‑active urea pharmacophore. No direct comparative data exist for CAS 1203074‑82‑1 in NF‑κB assays.

Neuroinflammation NF-κB Inhibition Microglial Cells

Optimal Procurement and Application Scenarios for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea in R&D Programs


TRPV1 Antagonist Lead Optimization: Exploring the Potency–CYP3A4 Liability Trade-Off

Procurement groups engaged in TRPV1 antagonist programs for chronic pain or overactive bladder should source this compound as a structurally differentiated analog to compare against the Abbott‑series benzyl and methyl N‑substituted tetrahydroquinoline ureas. Published evidence shows that the benzyl analog (compound 11j) achieves a TRPV1 IC₅₀ of 11 nM but carries a 94% CYP3A4 inhibition liability, while the methyl analog (compound 11k) sacrifices potency (IC₅₀ = 196 nM) for no reduction in CYP3A4 inhibition (93%) [1]. The N‑benzoyl substituent in CAS 1203074‑82‑1 introduces an sp² hybridized carbonyl that is structurally distinct from the sp³ methylene of benzyl or the small methyl group, offering a novel vector for breaking this potency–metabolic stability deadlock. Use this compound as a comparator in human TRPV1 Ca²⁺ influx assays and CYP3A4 fluorometric inhibition assays, with the benzyl analog (CAS 1203185‑18‑5) as the primary benchmark.

Focused TRPV1 SAR Library: Regioisomeric and N‑Substituent Scanning

The 7‑position urea attachment on CAS 1203074‑82‑1 aligns with the most potent regioisomer identified in the published tetrahydroquinoline SAR, where the 7‑tBu analog (IC₅₀ = 47 nM) outperformed the 6‑tBu analog (IC₅₀ = 115 nM) by approximately 2.4‑fold [1]. Researchers building focused libraries around the tetrahydroquinoline urea scaffold should include this compound alongside the 6‑position regioisomer and the N‑phenylsulfonyl (CAS 1203263‑92‑6) and N‑methoxyacetyl (CAS 1203230‑64‑1) analogs to systematically map the contributions of N‑substituent electronic character and urea regiochemistry to target potency and selectivity. This matrixed approach enables data‑driven lead identification without relying on untested assumptions about substituent interchangeability.

Dual‑Pharmacophore Exploration in Neuroinflammatory Pain Models

The compound uniquely merges two validated pharmacophores: the N‑benzoyl tetrahydroquinoline core, which has demonstrated NF‑κB pathway inhibition in BV2 microglial cells through suppression of IκBα phosphorylation and JNK activation [1], and the 7‑position aryl urea, which is the critical TRPV1 recognition element in the Abbott tetrahydroquinoline urea series [2]. Neuroinflammatory pain conditions involve both TRPV1‑mediated nociceptive signaling and NF‑κB‑driven neuroinflammation. Evaluating CAS 1203074‑82‑1 in LPS‑stimulated BV2 microglial assays and capsaicin‑induced Ca²⁺ influx assays in parallel could reveal whether the compound exhibits dual‑target engagement, a profile that single‑pharmacophore analogs cannot replicate. This scenario is supported by the independent validation of the N‑benzoyl tetrahydroquinoline scaffold in neuroinflammation models published in 2020.

Quote Request

Request a Quote for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.